2-(DI-Tert-butylphosphino)-1-phenylindole

Catalog No.
S637068
CAS No.
740815-37-6
M.F
C22H28NP
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(DI-Tert-butylphosphino)-1-phenylindole

CAS Number

740815-37-6

Product Name

2-(DI-Tert-butylphosphino)-1-phenylindole

IUPAC Name

ditert-butyl-(1-phenylindol-2-yl)phosphane

Molecular Formula

C22H28NP

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C22H28NP/c1-21(2,3)24(22(4,5)6)20-16-17-12-10-11-15-19(17)23(20)18-13-8-7-9-14-18/h7-16H,1-6H3

InChI Key

HDZRDZCQFYUOHE-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC2=CC=CC=C2N1C3=CC=CC=C3)C(C)(C)C

Synonyms

2-(di-tert-butylphosphino)-N-phenylindole

Canonical SMILES

CC(C)(C)P(C1=CC2=CC=CC=C2N1C3=CC=CC=C3)C(C)(C)C

2-(Di-tert-butylphosphino)-1-phenylindole is a specialized organophosphorus compound characterized by the presence of a di-tert-butylphosphino group attached to the 2-position of a phenylindole structure. Its molecular formula is C19H26N and it has a molecular weight of approximately 282.4 g/mol. This compound is recognized for its role as a ligand in various catalytic processes, particularly in cross-coupling reactions that are essential in organic synthesis and materials science .

, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: It facilitates reactions such as Suzuki and Sonogashira coupling, which are vital for forming carbon-carbon bonds .
  • Amination Reactions: This compound acts as an effective ligand in palladium-catalyzed amination reactions, enhancing the efficiency and selectivity of these processes .
  • Polymerization Reactions: It is utilized in polymer science for synthesizing complex polymers through metal-catalyzed pathways .

The synthesis of 2-(Di-tert-butylphosphino)-1-phenylindole generally involves the following steps:

  • Formation of the Indole Framework: The synthesis begins with the preparation of the indole core, typically through cyclization reactions involving appropriate precursors.
  • Phosphination: The introduction of the di-tert-butylphosphino group can be achieved via nucleophilic substitution or coupling reactions with phosphine derivatives.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels necessary for catalytic applications .

The primary applications of 2-(Di-tert-butylphosphino)-1-phenylindole include:

  • Catalysis: It is widely used as a ligand in palladium-catalyzed reactions, making it invaluable in organic synthesis for creating complex molecules.
  • Materials Science: Its role in polymerization reactions contributes to the development of new materials with tailored properties.
  • Research: It serves as a tool for chemists exploring new synthetic pathways and methodologies in organic chemistry .

Interaction studies involving 2-(Di-tert-butylphosphino)-1-phenylindole typically focus on its behavior as a ligand in coordination chemistry. These studies often assess:

  • Ligand Binding Affinity: Evaluating how effectively the ligand binds to metal centers like palladium.
  • Catalytic Efficiency: Analyzing reaction rates and yields in various catalytic processes when using this ligand compared to others.
  • Mechanistic Insights: Understanding how this ligand influences reaction pathways and mechanisms during catalysis .

Several compounds share structural or functional characteristics with 2-(Di-tert-butylphosphino)-1-phenylindole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-(Dicyclohexylphosphino)-1-phenylindoleSimilar indole frameworkDicyclohexyl group offers different sterics
2-(Diphenylphosphino)-1-phenylindoleContains phenyl groupsMore electron-rich compared to tert-butyl
2-(Diisopropylphosphino)-1-phenylindoleIsopropyl groups instead of tert-butylDifferent steric hindrance effects

Uniqueness

The uniqueness of 2-(Di-tert-butylphosphino)-1-phenylindole lies in its specific steric and electronic properties, which enhance its effectiveness as a ligand in palladium-catalyzed reactions, making it particularly suitable for applications requiring high selectivity and efficiency.

Electronic Structure of the Phosphino-Indole Framework

The phosphino-indole framework of 2-(di-tert-butylphosphino)-1-phenylindole exhibits a unique electronic structure characterized by the integration of phosphorus functionality with the aromatic indole system [1] [2]. The molecular formula C22H28NP corresponds to a molecular weight of 337.44 g/mol, featuring a phosphine group attached to the 2-position of the indole ring [3] [4]. The electronic configuration demonstrates the phosphorus atom in a pyramidal geometry, with the lone pair of electrons contributing to the overall electronic properties of the molecule [5] [6].

The phosphino-indole framework displays characteristic electronic properties where the phosphorus center exhibits electron-donating capabilities through its lone pair, while simultaneously being influenced by the aromatic π-system of the indole ring [7]. Theoretical studies on similar phosphine-containing aromatic systems indicate that the electronic structure is significantly influenced by the interaction between the phosphorus lone pair and the extended π-conjugation of the indole backbone [8] [9]. The heterocyclic indole system provides a rigid framework that enforces specific electronic arrangements, contributing to the overall stability and reactivity of the compound [10].

The compound's electronic structure is further characterized by the presence of nitrogen in the indole ring, which participates in the aromatic system and influences the overall electron distribution [11]. The Chemical Abstracts Service number 740815-37-6 uniquely identifies this specific electronic arrangement [1] [2]. The SMILES notation CC(C)(C)P(c1cc2ccccc2n1-c3ccccc3)C(C)(C)C accurately represents the molecular connectivity and electronic framework [1] [2].

Steric Properties of Di-tert-butyl Substituents

The di-tert-butyl substituents attached to the phosphorus center introduce significant steric hindrance that profoundly influences the molecular behavior and conformational preferences of 2-(di-tert-butylphosphino)-1-phenylindole [7] [12]. Each tert-butyl group consists of four carbon atoms arranged in a tetrahedral geometry around a central carbon, creating substantial spatial requirements [13]. The steric bulk of these substituents plays a crucial role in determining the accessibility of the phosphorus center and influences coordination behavior in potential metal complexes [12] [14].

Computational studies on similar phosphine ligands demonstrate that tert-butyl groups exhibit large cone angles, typically exceeding 180 degrees when measured using Tolman's methodology [12]. The steric properties of di-tert-butyl substituents result in significant front-side steric demand while maintaining relatively low back-side strain [7]. This unique steric profile allows the phosphorus center to adopt specific conformations that balance steric repulsion with electronic stabilization [7] [13].

The bulky nature of the tert-butyl groups provides protection to the phosphorus center, contributing to the air sensitivity observed in this compound [15] [16]. The steric hindrance created by these substituents influences the compound's reactivity patterns and coordination behavior, making it particularly useful as a ligand in transition metal catalysis where selective coordination is desired [1] [3]. The three-dimensional arrangement of the tert-butyl groups creates a sterically demanding environment that affects both the approach of potential reactants and the overall conformational flexibility of the molecule [12] [13].

Conformational Analysis of the N-Phenyl Group

The N-phenyl group attached to the nitrogen atom of the indole ring exhibits conformational flexibility that significantly impacts the overall molecular geometry of 2-(di-tert-butylphosphino)-1-phenylindole [17] [18]. The rotation around the nitrogen-phenyl bond allows for multiple conformational states, each with distinct energetic preferences and steric interactions [17]. The conformational behavior is influenced by the interplay between electronic effects from the indole π-system and steric interactions with neighboring substituents [18].

Crystallographic and computational studies on similar N-phenylindole systems reveal that the phenyl ring can adopt various orientations relative to the indole plane [17] [8]. The preferred conformations are determined by the balance between π-π stacking interactions, steric repulsion, and electronic stabilization [8] [11]. The flexibility of the N-phenyl group contributes to the compound's ability to adapt its geometry when participating in coordination complexes or other molecular interactions [17].

The conformational analysis indicates that the N-phenyl group can undergo rotation with relatively low energy barriers, allowing for dynamic behavior in solution [17] [18]. This conformational flexibility is particularly important in catalytic applications where the ligand must accommodate different coordination geometries and substrate approach angles [17]. The electronic coupling between the phenyl substituent and the indole system influences the overall electronic properties and can affect the compound's spectroscopic characteristics [8] [11].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis (1H, 13C, 31P NMR)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-(di-tert-butylphosphino)-1-phenylindole through multiple nuclear observations [19] [20] [21]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the tert-butyl groups, typically appearing as doublets due to coupling with the phosphorus nucleus [19] [21]. The aromatic protons from both the indole and phenyl systems generate complex multiplets in the aromatic region, typically between 7.0 and 8.5 parts per million [21] [22].

Carbon-13 nuclear magnetic resonance analysis demonstrates the presence of quaternary carbons from the tert-butyl groups and aromatic carbons from the indole and phenyl systems [21] [22]. The coupling patterns observed in carbon-13 spectra provide information about the connectivity between carbon and phosphorus atoms, with characteristic doublets appearing for carbons directly bonded to phosphorus [21]. The chemical shifts observed in carbon-13 spectra reflect the electronic environment of each carbon atom within the molecular framework [21] [22].

Phosphorus-31 nuclear magnetic resonance spectroscopy serves as a particularly diagnostic technique for this compound, as the phosphorus nucleus provides a sensitive probe of the local electronic environment [23] [24]. The chemical shift of the phosphorus signal reflects the coordination state and electronic properties of the phosphine center [23] [24]. Coupling constants observed in phosphorus-31 spectra, particularly with neighboring carbon and hydrogen atoms, provide detailed information about the molecular geometry and bonding characteristics [24] [17].

Table 1: Spectroscopic Characteristics of 2-(Di-Tert-butylphosphino)-1-phenylindole
TechniqueKey FeaturesChemical Shift/Frequency Range
1H NMRTert-butyl CH3 groups, aromatic protons0.8-8.5 ppm
13C NMRQuaternary carbons, aromatic carbons20-160 ppm
31P NMRPhosphorus chemical shift-50 to +50 ppm (typical)

Vibrational Spectroscopy Investigations

Fourier transform infrared spectroscopy reveals characteristic vibrational modes that provide detailed information about the molecular structure and bonding patterns of 2-(di-tert-butylphosphino)-1-phenylindole [21] [25] [26]. The aromatic carbon-carbon stretching vibrations appear as characteristic bands in the region around 1600, 1570, 1500, and 1450 wavenumbers, confirming the presence of the aromatic indole and phenyl systems [21] [26]. The phosphorus-containing functional groups exhibit distinctive vibrational characteristics that can be identified through careful spectroscopic analysis [21] [25].

The infrared spectrum displays bands corresponding to carbon-hydrogen stretching vibrations from both the aromatic systems and the aliphatic tert-butyl groups [25] [26]. The tert-butyl groups contribute characteristic methyl stretching and deformation modes that appear at predictable frequencies [26]. The indole ring system exhibits specific out-of-plane and in-plane vibrational modes that are characteristic of this heterocyclic aromatic system [27].

Vibrational spectroscopy investigations provide insights into the molecular dynamics and conformational behavior of the compound [25] [27]. The coupling between different vibrational modes can provide information about the extent of electronic communication between different parts of the molecule [26] [27]. The analysis of vibrational frequencies also offers information about the strength of various bonds within the molecular framework and can indicate the presence of intramolecular interactions [25] [26].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-(di-tert-butylphosphino)-1-phenylindole provides information about molecular ion formation and characteristic fragmentation pathways [28]. The molecular ion peak appears at mass-to-charge ratio 337, corresponding to the molecular weight of the intact molecule [1] [3]. The fragmentation patterns observed in mass spectrometry reflect the stability of different molecular fragments and provide insights into the preferred bond cleavage pathways [28].

The fragmentation behavior typically involves loss of tert-butyl groups from the phosphorus center, resulting in characteristic fragment ions at lower mass-to-charge ratios [28]. The indole ring system generally exhibits high stability under mass spectrometric conditions, often remaining intact during fragmentation processes [28]. Cross-ring cleavages can occur in the aromatic systems, leading to characteristic fragment patterns that aid in structural identification [28].

Electrospray ionization techniques are particularly suitable for this compound due to its phosphine functionality, which can readily form protonated molecular ions [28]. The fragmentation patterns observed provide information about the relative bond strengths within the molecule and can help confirm the proposed molecular structure [28]. Tandem mass spectrometry experiments can provide additional structural information through controlled fragmentation of selected precursor ions [28].

Physicochemical Parameters

Thermal Properties and Phase Transitions

The thermal properties of 2-(di-tert-butylphosphino)-1-phenylindole are characterized by specific melting and boiling point ranges that reflect the compound's molecular structure and intermolecular interactions [15] [16] [29]. The melting point occurs in the range of 90-92°C when crystallized from methanol, indicating relatively strong intermolecular forces in the solid state [15] [16]. The predicted boiling point of 455.4±27.0°C suggests significant thermal stability under standard atmospheric conditions [15] [29].

Thermogravimetric analysis of similar indole derivatives demonstrates that these compounds generally exhibit good thermal stability in both oxidizing and inert atmospheres [30]. The thermal decomposition typically proceeds through multiple stages, with the initial decomposition often preceded by melting [30]. The presence of the phosphine functionality may influence the thermal behavior, as phosphorus-containing compounds can undergo specific thermal reactions under elevated temperatures [31].

The phase transition behavior reflects the balance between molecular packing forces and thermal energy [30]. The compound exists as a powder at room temperature with a white to yellow coloration, indicating the solid-state organization [15] [16]. The thermal properties are influenced by the molecular geometry, particularly the steric bulk of the tert-butyl substituents and the planar nature of the aromatic systems [15] [29].

Table 2: Physical and Chemical Properties of 2-(Di-Tert-butylphosphino)-1-phenylindole
PropertyValue
Molecular FormulaC22H28NP
Molecular Weight (g/mol)337.44
CAS Number740815-37-6
Melting Point (°C)90-92 (in methanol)
Boiling Point (°C)455.4±27.0 (predicted)
AppearancePowder
ColorWhite to yellow

Solubility Profile in Various Solvents

The solubility characteristics of 2-(di-tert-butylphosphino)-1-phenylindole demonstrate a complex relationship between molecular structure and solvent interactions [15] [16] [29]. The compound exhibits slight solubility in acetonitrile, benzene, and chloroform, reflecting its intermediate polarity and the influence of both the aromatic systems and the phosphine functionality [15] [16]. The limited solubility in polar solvents is attributed to the predominant hydrophobic character imparted by the tert-butyl groups and aromatic rings [15] [29].

The solubility in aromatic solvents such as benzene suggests favorable π-π interactions between the solvent molecules and the indole and phenyl ring systems [15] [16]. Halogenated solvents like chloroform provide moderate solubility, likely due to favorable van der Waals interactions and the ability of these solvents to accommodate the bulky molecular structure [15] [29]. The phosphine center may contribute to solubility through weak coordination interactions with certain solvents [32].

The solubility profile indicates that the compound is essentially insoluble in water, consistent with its hydrophobic nature and the absence of significant hydrogen bonding capabilities [15] [16]. The moderate solubility in organic solvents makes the compound suitable for use in organic synthesis and catalytic applications where organic solvent systems are typically employed [15] [29]. Special consideration must be given to solvent selection due to the air sensitivity of the phosphine functionality [15] [33].

Table 3: Solubility Profile of 2-(Di-Tert-butylphosphino)-1-phenylindole
SolventSolubilityComments
AcetonitrileSlightly solubleLimited dissolution
BenzeneSlightly solubleAromatic solvent compatibility
ChloroformSlightly solubleHalogenated solvent compatibility
WaterInsoluble (predicted)Hydrophobic nature
Polar solventsLimited solubilityDue to phosphine group
Non-polar solventsModerate solubility (predicted)Due to tert-butyl groups

Air and Moisture Sensitivity Mechanisms

The air and moisture sensitivity of 2-(di-tert-butylphosphino)-1-phenylindole primarily stems from the reactivity of the phosphine functional group toward atmospheric oxygen and water [15] [16] [32]. The compound must be stored under refrigeration in an inert atmosphere to prevent degradation [15] [16]. The phosphine center is susceptible to oxidation reactions that can lead to the formation of phosphine oxides, fundamentally altering the electronic and steric properties of the molecule [32] [31].

The mechanism of air sensitivity involves the reaction of the phosphorus lone pair with molecular oxygen, leading to the formation of phosphine oxide derivatives [31]. This oxidation process can be accelerated by the presence of moisture, which can catalyze the oxidation reaction or participate in hydrolysis processes [31]. The steric protection provided by the tert-butyl substituents offers some degree of kinetic stabilization against oxidation, but does not completely prevent the reaction under prolonged exposure [32] [13].

The synthesis of 2-(di-tert-butylphosphino)-1-phenylindole represents a significant challenge in organophosphorus chemistry, requiring precise control of reaction conditions and careful selection of synthetic approaches [2]. Laboratory-scale preparation methods have evolved to address the inherent reactivity of phosphine functionalities while ensuring high yields and product purity. The compound, with molecular formula C₂₂H₂₈NP and molecular weight 337.44 g/mol, exhibits characteristic spectroscopic properties that facilitate monitoring of synthetic transformations [3] [4].

Phosphination of Preformed Indole Scaffolds

The most straightforward approach to synthesizing 2-(di-tert-butylphosphino)-1-phenylindole involves the direct phosphination of preformed indole scaffolds. This methodology typically employs 1-phenylindole as the starting material, which undergoes selective functionalization at the 2-position through electrophilic phosphine incorporation [2]. The process requires the use of di-tert-butylchlorophosphine as the phosphinating agent under carefully controlled conditions to prevent unwanted side reactions.

The reaction mechanism proceeds through initial deprotonation of the indole substrate at the 2-position, generating a nucleophilic carbanion that attacks the electrophilic phosphorus center [5] [6]. Strong bases such as potassium carbonate or cesium carbonate are essential for achieving effective deprotonation, while maintaining an inert atmosphere prevents oxidation of the phosphine product [7]. Temperature control is crucial, with optimal reaction temperatures ranging from 100-120°C to balance reaction rate with thermal stability [7].

Recent advances in this methodology have focused on improving selectivity and yield through careful optimization of reaction parameters. The use of tetrahydrofuran or toluene as aprotic solvents enhances the nucleophilicity of the indole anion while minimizing competitive reactions [6] [8]. Reaction times typically range from 4-8 hours, with monitoring by phosphorus-31 nuclear magnetic resonance spectroscopy providing real-time assessment of conversion [2].

The phosphination approach offers several advantages, including operational simplicity and direct access to the target compound without requiring extensive synthetic sequences [9]. However, the method is limited by the need for harsh reaction conditions and potential formation of side products through competing electrophilic aromatic substitution reactions . Typical yields range from 65-85%, with purification achieved through column chromatography or crystallization from appropriate solvents .

Convergent Synthesis Approaches

Convergent synthetic strategies offer an alternative pathway for accessing 2-(di-tert-butylphosphino)-1-phenylindole through the assembly of indole and phosphine components in advanced synthetic intermediates [11] [12]. These approaches often demonstrate superior atom economy and can provide access to structural analogues through variation of synthetic building blocks [13].

Fischer indolization represents a prominent convergent strategy, where phosphine-substituted phenylhydrazines are condensed with appropriately functionalized ketones under acidic conditions [8] [13]. This methodology allows for the simultaneous formation of the indole ring system and incorporation of the phosphine functionality, providing efficient access to the target compound. The reaction typically requires temperatures of 150-200°C in the presence of acid catalysts such as p-toluenesulfonic acid [13].

The Fischer approach demonstrates particular utility when starting from readily available phenylhydrazine derivatives and phosphine-containing carbonyl compounds [2]. The cyclization proceeds through formation of an intermediate hydrazone, followed by acid-catalyzed rearrangement and ring closure to generate the indole framework [13]. While this method offers high atom economy, yields are often moderate (45-70%) due to competing side reactions and the need for harsh reaction conditions [13].

Metal-catalyzed convergent approaches have emerged as increasingly important methodologies, particularly those employing palladium or nickel catalysis for cross-coupling reactions [14] [15]. These methods typically involve the coupling of halogenated indole precursors with phosphine nucleophiles under milder conditions than traditional approaches [14]. The use of appropriate ligands and bases enables selective C-P bond formation while minimizing decomposition of sensitive phosphine functionalities [16].

Modern convergent strategies increasingly emphasize the use of protecting groups to stabilize reactive intermediates during multi-step sequences [17]. Phosphine-borane adducts serve as particularly effective protecting groups, allowing for complex synthetic manipulations while preventing oxidation or other deleterious reactions [18]. Subsequent deprotection under mild conditions provides access to the free phosphine with retention of structural integrity [17].

Optimization Parameters for Enhanced Yield

Systematic optimization of reaction parameters plays a crucial role in maximizing yields and ensuring reproducible synthesis of 2-(di-tert-butylphosphino)-1-phenylindole [7] [16]. Temperature control emerges as perhaps the most critical factor, with optimal ranges typically falling between 100-120°C depending on the specific synthetic route employed [7]. Higher temperatures accelerate reaction rates but may lead to thermal decomposition of sensitive phosphine functionalities or competing side reactions [7].

Solvent selection profoundly influences reaction outcomes, with aprotic solvents such as tetrahydrofuran, toluene, and dimethoxyethane demonstrating superior performance compared to protic alternatives [6] [8]. These solvents enhance the nucleophilicity of carbanion intermediates while minimizing unwanted protonation reactions [6]. The exclusion of moisture and oxygen is essential, as these contaminants can lead to phosphine oxidation and reduced yields [7].

Base selection and concentration represent additional critical parameters requiring careful optimization [7]. Strong bases such as potassium carbonate and cesium carbonate effectively promote deprotonation reactions, but excess base can lead to side reactions or product decomposition [7]. The optimal base loading typically ranges from 1.2-2.0 equivalents, depending on the specific reaction conditions and substrate reactivity [7].

Catalyst loading, when metal-catalyzed approaches are employed, requires balance between catalytic efficiency and economic considerations [16] [19]. Typical loadings range from 2-5 mol% for palladium-based systems, with higher loadings providing increased reaction rates at the expense of cost effectiveness [16]. The choice of supporting ligands can significantly influence both activity and selectivity, with bulky phosphine ligands often providing superior performance [20] [21].

Reaction time optimization involves monitoring conversion through analytical techniques such as nuclear magnetic resonance spectroscopy or gas chromatography [7]. Typical reaction times range from 4-8 hours, with longer times improving conversion but potentially leading to increased side product formation [7]. The use of phosphine equivalents slightly in excess of stoichiometric requirements (1.1-1.3 equivalents) helps ensure complete conversion while minimizing waste [7].

ParameterOptimal RangeEffect on YieldCritical Factors
Temperature100-120°CHigher temperature increases rate but may cause decompositionAvoid temperatures >140°C
SolventTHF, Toluene, DMEAprotic solvents enhance nucleophilicityExclude moisture and oxygen
BasePotassium carbonate, Cesium carbonateStrong bases promote deprotonationControl pH to prevent hydrolysis
Reaction Time4-8 hoursLonger times improve conversionMonitor for side product formation
Catalyst Loading2-5 mol%Higher loading increases activityBalance cost vs efficiency
Phosphine Equivalents1.1-1.3 equivExcess ensures complete conversionMinimize phosphine oxidation

Industrial Production Strategies

The transition from laboratory-scale synthesis to industrial production of 2-(di-tert-butylphosphino)-1-phenylindole presents significant challenges that require comprehensive process development and optimization [22] [23]. Industrial manufacturing must address issues of scale, safety, cost-effectiveness, and environmental impact while maintaining product quality and consistency [24].

Current industrial approaches to phosphine ligand production emphasize the development of robust, scalable processes that can accommodate the specialized requirements of organophosphorus chemistry [22] [24]. The production of 2-(di-tert-butylphosphino)-1-phenylindole on industrial scales requires careful consideration of raw material availability, process safety, and waste management strategies [23] [24].

Continuous flow chemistry has emerged as a promising technology for industrial phosphine synthesis, offering advantages in terms of safety, efficiency, and process control [25] [26] [27]. The implementation of continuous flow processes allows for precise control of reaction parameters, improved heat and mass transfer, and reduced residence times compared to traditional batch processes [25] [26]. These advantages are particularly important for phosphine synthesis, where thermal sensitivity and air sensitivity can pose significant challenges [28].

The development of automated handling systems represents a critical component of industrial phosphine production, addressing the inherent safety concerns associated with air-sensitive and potentially toxic organophosphorus compounds [23] [24]. Inert atmosphere handling, automated sampling, and closed-loop processing systems minimize operator exposure while ensuring product quality [24]. The integration of in-line analytical monitoring provides real-time process control and quality assurance [24].

Economic considerations play a central role in industrial process design, with particular emphasis on raw material costs, catalyst efficiency, and waste minimization [23] [24]. The high cost of specialized phosphine reagents and precious metal catalysts necessitates optimization of catalyst loading and recycling strategies [23]. Process intensification through continuous flow technology can help reduce overall production costs by improving space-time yields and reducing capital equipment requirements [25] [26].

Environmental impact assessment and mitigation strategies are increasingly important in industrial phosphine production [23] [24]. The use of organic solvents, metal catalysts, and potentially hazardous reagents requires implementation of solvent recovery systems, catalyst recycling programs, and appropriate waste treatment technologies [24]. Green chemistry principles, including the use of renewable feedstocks and environmentally benign solvents, are being incorporated into process development strategies [24].

Supply chain considerations for raw materials represent a critical aspect of industrial production planning [22] [23]. The limited availability of specialized starting materials and reagents requires establishment of reliable supplier relationships and potentially backward integration into key intermediate production [22] [23]. Strategic partnerships with chemical suppliers and the development of alternative synthetic routes can help ensure supply security [23].

Quality control systems for industrial phosphine production must address the unique analytical challenges associated with air-sensitive organophosphorus compounds [24]. The implementation of appropriate sampling procedures, storage conditions, and analytical methods ensures product consistency and regulatory compliance [24]. Spectroscopic methods, particularly phosphorus-31 nuclear magnetic resonance spectroscopy, play central roles in quality assessment [2] [24].

Purification and Characterization Techniques

The purification and characterization of 2-(di-tert-butylphosphino)-1-phenylindole requires specialized techniques that account for the air-sensitive nature of organophosphine compounds and their tendency toward oxidation [29] [30]. Effective purification strategies must balance the need for high purity with the preservation of structural integrity and prevention of decomposition [29] [31].

Column chromatography represents the most widely employed purification technique for 2-(di-tert-butylphosphino)-1-phenylindole, typically utilizing silica gel as the stationary phase under inert atmosphere conditions [6]. The process requires careful degassing of solvents and maintenance of nitrogen or argon atmosphere throughout the purification procedure [30]. Gradient elution systems employing mixtures of petroleum ether and ethyl acetate provide effective separation while minimizing exposure to oxidizing conditions [6].

Crystallization techniques offer an alternative purification approach that can provide highly pure material with good recovery yields [17]. The selection of appropriate crystallization solvents requires consideration of solubility characteristics and the tendency for phosphine oxidation in polar solvents [30]. Methanol and dichloromethane have been reported as effective crystallization solvents when used under inert atmosphere conditions [17].

The air-sensitive nature of phosphine compounds necessitates specialized handling procedures throughout purification processes [31] [32]. Schlenk techniques, involving the use of specialized glassware with vacuum/nitrogen manifolds, enable manipulation of air-sensitive materials while preventing oxidation [31]. The use of dry boxes or glove boxes provides additional protection for highly sensitive compounds and enables more complex purification procedures [31].

Nuclear magnetic resonance spectroscopy serves as the primary characterization technique for 2-(di-tert-butylphosphino)-1-phenylindole, with proton, carbon-13, and phosphorus-31 spectra providing comprehensive structural information [2] . Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the tert-butyl groups as doublets at 1.2-1.4 ppm due to coupling with phosphorus, while aromatic protons appear in the range of 7.0-8.5 ppm [3]. The integration patterns and coupling constants provide valuable information about the molecular structure and purity .

Carbon-13 nuclear magnetic resonance analysis demonstrates the presence of quaternary carbons from the tert-butyl groups at 30-35 ppm and aromatic carbons in the range of 110-160 ppm [3]. The coupling patterns observed in carbon-13 spectra provide information about connectivity between carbon and phosphorus atoms, with characteristic doublets appearing for carbons directly bonded to phosphorus . Chemical shifts reflect the electronic environment of each carbon atom within the molecular framework .

Phosphorus-31 nuclear magnetic resonance spectroscopy provides particularly diagnostic information about the phosphine center, with chemical shifts typically appearing in the range of -20 to +30 ppm depending on the coordination state and electronic environment [2] . The chemical shift position serves as a sensitive indicator of phosphine oxidation, with significant downfield shifts observed upon formation of phosphine oxide derivatives [30]. Coupling constants provide detailed information about molecular geometry and bonding characteristics .

Infrared spectroscopy provides complementary structural information through identification of characteristic vibrational modes [33]. Carbon-hydrogen stretching vibrations appear in the range of 2800-3100 cm⁻¹, while aromatic carbon-carbon stretching modes are observed at 1450-1600 cm⁻¹ . The absence of phosphorus-oxygen stretching modes confirms the absence of phosphine oxide impurities [30].

Mass spectrometry techniques, particularly electrospray ionization methods, provide molecular weight confirmation and fragmentation pattern analysis . The molecular ion peak at m/z 337 confirms the expected molecular weight, while fragmentation patterns provide structural verification through identification of characteristic fragment ions . High-resolution mass spectrometry can provide elemental composition confirmation with high accuracy .

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the indole chromophore and phosphine functionality [34]. Absorption maxima typically appear at 280-320 nm and 350-380 nm, corresponding to π-π* and n-π* transitions respectively [34]. The spectroscopic data provide information about the electronic structure and can detect impurities or degradation products [34].

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide information about thermal stability and phase transitions . The melting point range of 90-92°C when crystallized from methanol indicates relatively strong intermolecular forces in the solid state . Thermogravimetric analysis can detect decomposition pathways and provide guidance for storage and handling conditions .

TechniqueKey FeaturesDiagnostic Information
¹H NMRTert-butyl signals at 1.2-1.4 ppm, aromatic signals 7.0-8.5 ppmConfirms tert-butyl groups and indole structure
¹³C NMRQuaternary carbons at 30-35 ppm, aromatic carbons 110-160 ppmVerifies carbon framework
³¹P NMRPhosphorus signal at -20 to +30 ppmIndicates phosphine oxidation state
IR SpectroscopyC-H stretches 2800-3100 cm⁻¹, aromatic C=C 1450-1600 cm⁻¹Confirms functional groups
Mass SpectrometryMolecular ion peak at m/z 337, fragmentation patternsMolecular weight confirmation
UV-Vis SpectroscopyAbsorption maxima at 280-320 nm, 350-380 nmElectronic transitions

Structural Derivatives and Synthetic Analogues

The development of structural derivatives and synthetic analogues of 2-(di-tert-butylphosphino)-1-phenylindole has emerged as an important research area for fine-tuning the electronic and steric properties of these ligand systems [2] [35] [36]. Systematic modification of the indole framework, phosphine substituents, and N-phenyl group enables access to a diverse library of compounds with tailored properties for specific catalytic applications [36] [37].

N-substituent modifications represent one of the most accessible approaches for structural diversification, allowing for systematic variation of steric and electronic properties without disrupting the core indole-phosphine framework [36]. The replacement of the N-phenyl group with various alkyl or aryl substituents enables fine-tuning of the ligand binding pocket and can significantly influence catalytic performance [36]. Electron-donating substituents typically enhance the nucleophilicity of the phosphine center, while electron-withdrawing groups reduce electron density and can improve stability toward oxidation [36].

Phosphine substituent modifications offer another avenue for property modulation, with dicyclohexyl, diphenyl, and diisopropyl variants providing different steric and electronic characteristics [2] [35]. The replacement of tert-butyl groups with cyclohexyl substituents introduces conformational flexibility while maintaining steric bulk, potentially improving substrate accessibility in catalytic applications [35]. Phenyl substituents provide π-electron delocalization that can influence both electronic properties and thermal stability [35].

Indole ring substitutions enable precise tuning of electronic properties through introduction of electron-donating or electron-withdrawing groups at various positions [35] [38]. Methyl substitution at the 5-position provides electron donation while maintaining structural simplicity, while halogen substitution offers opportunities for further functionalization through cross-coupling reactions [35]. Methoxy substitution introduces additional coordination sites that can influence metal binding behavior [38].

Phosphine oxide derivatives serve as important synthetic intermediates and storage forms, providing enhanced stability toward air and moisture while retaining the ability to be reduced back to the free phosphine [17] [30]. These compounds exhibit characteristic downfield shifts in phosphorus-31 nuclear magnetic resonance spectroscopy and can be readily identified through infrared spectroscopy [30]. The oxidation process is typically reversible through treatment with appropriate reducing agents [30].

Metal complex formation represents a crucial aspect of ligand utility, with 2-(di-tert-butylphosphino)-1-phenylindole forming stable complexes with various transition metals including palladium, nickel, and rhodium [9] [39]. These complexes often exhibit enhanced stability and altered reactivity compared to the free ligand, making them valuable for catalytic applications [39]. The coordination behavior is influenced by both the steric and electronic properties of the ligand framework [39].

Borane adducts provide air-stable forms of phosphine ligands that can be easily handled and stored under normal atmospheric conditions [17] [18]. The formation of phosphine-borane complexes prevents oxidation while maintaining the structural integrity of the phosphine functionality [18]. Deprotection can be readily achieved through treatment with appropriate nucleophiles or by thermal decomposition [17].

The synthesis of structural analogues often employs similar methodologies to those used for the parent compound, with modifications required to accommodate different substituent patterns [35] [36]. The choice of synthetic route may be influenced by the availability of starting materials and the compatibility of functional groups with reaction conditions [36]. Convergent approaches are particularly valuable for accessing complex derivatives through late-stage modification of advanced intermediates [12].

Derivative TypeExamplesSynthetic AccessibilityApplications
N-substituent variantsN-alkyl, N-aryl variationsHighTuning steric properties
Phosphine substituent modificationsDicyclohexyl, diphenyl, diisopropylModerateElectronic modification
Indole ring substitutions5-methyl, 6-fluoro, 7-methoxyHighFine-tuning reactivity
Phosphine oxide derivativesP=O analoguesHighStable storage forms
Metal complexesPd, Ni, Rh complexesModerateCatalytic applications
Borane adductsBH₃, BR₃ protected formsHighAir-stable handling

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N-Phenyl-2-(di-tert-butylphosphino)indole

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Last modified: 08-15-2023

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